molecular formula C17H17Cl3N2O2S B2985078 1-benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine CAS No. 325813-37-4

1-benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine

Cat. No.: B2985078
CAS No.: 325813-37-4
M. Wt: 419.75
InChI Key: UYMDLCFABSTRKI-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine is a synthetic piperazine derivative characterized by a benzyl group at the N1 position and a 2,3,4-trichlorobenzenesulfonyl group at the N4 position of the piperazine ring. The compound’s structural features—including the electron-withdrawing trichlorobenzenesulfonyl moiety and the lipophilic benzyl group—impart distinct physicochemical properties, such as moderate solubility (dependent on pH) and enhanced metabolic stability compared to simpler piperazine derivatives . Its design likely targets enzyme or receptor interactions, leveraging the sulfonyl group’s ability to act as a hydrogen-bond acceptor and the benzyl group’s role in enhancing membrane permeability .

Properties

IUPAC Name

1-benzyl-4-(2,3,4-trichlorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2O2S/c18-14-6-7-15(17(20)16(14)19)25(23,24)22-10-8-21(9-11-22)12-13-4-2-1-3-5-13/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMDLCFABSTRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine typically involves multiple steps. One common method includes the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine. This intermediate is then reacted with 2,3,4-trichlorobenzenesulfonyl chloride under suitable conditions to yield the final product .

Synthetic Route:

    Formation of 1-benzylpiperazine:

    Formation of this compound:

Industrial Production: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine undergoes various chemical reactions, including:

  • Substitution Reactions:

    • The benzyl group can be substituted with other functional groups under appropriate conditions.
    • Common reagents: Halogenating agents, nucleophiles.
  • Oxidation and Reduction Reactions:

    • The compound can undergo oxidation to form sulfoxides or sulfones.
    • Reduction can lead to the formation of corresponding amines or alcohols.
    • Common reagents: Oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride.
  • Hydrolysis:

    • The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Major Products:

  • Substituted piperazines, sulfoxides, sulfones, and sulfonic acids.

Scientific Research Applications

1-Benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine has a wide range of applications in scientific research:

  • Chemistry:

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Employed in studying reaction mechanisms and kinetics.
  • Biology:

    • Investigated for its potential biological activities, including antimicrobial and antifungal properties.
  • Medicine:

    • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
  • Industry:

    • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound is known to interact with various enzymes and receptors, modulating their activity. The sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets .

Molecular Targets and Pathways:

  • Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
  • Receptors: Binding to receptors, leading to modulation of signal transduction pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Drug Design : The 2,3,4-trichlorobenzenesulfonyl motif represents a strategic balance between potency and stability, offering a template for optimizing piperazine-based therapeutics .

Biological Activity

1-benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H15Cl3N2O2S
  • Molecular Weight : 405.7 g/mol

The compound features a piperazine ring substituted with a benzyl group and a trichlorobenzenesulfonyl moiety, which contributes to its biological interactions.

The mechanism of action for this compound involves:

  • Target Interaction : The sulfonyl group can form hydrogen bonds with target proteins or enzymes, influencing their activity.
  • Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor by binding to the active site, blocking substrate access, and modulating metabolic pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives of piperazine showed cytotoxic effects against various cancer cell lines. The trichlorobenzenesulfonyl group enhances the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that piperazine derivatives possess significant antibacterial and antifungal activities. The presence of electron-withdrawing groups like the trichlorobenzenesulfonyl moiety may enhance these effects by increasing the lipophilicity of the molecule, allowing better membrane penetration .

Case Studies and Experimental Data

  • Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxic effects on breast cancer cell lines.
    • Findings : The compound induced apoptosis in MCF-7 cells with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests potential as a chemotherapeutic agent .
  • Antimicrobial Evaluation :
    • Objective : Assess antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, indicating moderate antibacterial activity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50/MIC
This compoundStructureAnticancer, AntimicrobialIC50: 15 µM; MIC: 32 µg/mL
1-benzyl-4-methylpiperazineSimilar structure without sulfonyl groupLimited anticancer activityNot specified
1-benzylpiperazineLacks chlorinated substituentsLow biological activityNot specified

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